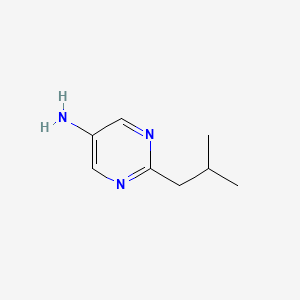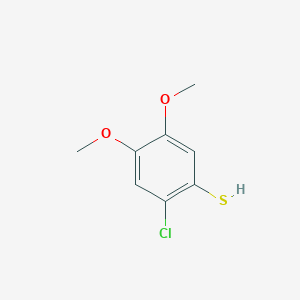![molecular formula C14H10ClFO2 B1454092 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one CAS No. 1021187-74-5](/img/structure/B1454092.png)
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one
Vue d'ensemble
Description
“1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one” is an organic compound with the CAS Number: 1021187-74-5 . It has a molecular weight of 264.68 and its IUPAC name is 1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone . It is used as a necessary intermediate in the synthesis of certain fungicides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 . This indicates that the compound has a carbon backbone with attached chlorine, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Synthesis of Antiosteoporosis Drug Intermediates
The structural fragment 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which is a key intermediate in the synthesis of the antiosteoporosis drug Lasofoxifene, can be synthesized from phenol through a series of reactions including etherification and esterification, demonstrating the utility of similar phenyl ethanone compounds in pharmaceutical synthesis (Guo Bao-guo, 2012).
Antimicrobial Activity
Derivatives of 1-chloro-4-(p-tolyolxy)benzene reacting with 1-(4-hydrogy phenyl)-ethanone have shown antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This highlights the potential for chemical derivatives of similar compounds in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Liquid Crystalline Polyethers
The compound and its derivatives have been used in the synthesis of liquid crystalline polyethers, indicating its application in material science, particularly in the development of materials with specific phase transition temperatures and thermodynamic properties, useful in electronic displays and other devices (V. Percec & M. Zuber, 1992).
Catalytic Oxidation
Nickel and Manganese complexes derived from 1-(2-hydroxyphenyl)ethan-1-one have been utilized in catalytic oxidation processes, demonstrating the compound's role in catalysis and potential application in industrial chemical processes to achieve selective oxidation of organic substrates (D. R. Godhani et al., 2016).
Electrooptical Properties
The introduction of fluorine and chlorine substituents into the phenolic moiety of certain compounds has resulted in the production of low melting esters with large nematic ranges, which are valuable for their electrooptical properties and applications in liquid crystal displays (G. W. Gray & S. Kelly, 1981).
Propriétés
IUPAC Name |
1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9(17)13-7-6-12(8-14(13)15)18-11-4-2-10(16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFUAPESWFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
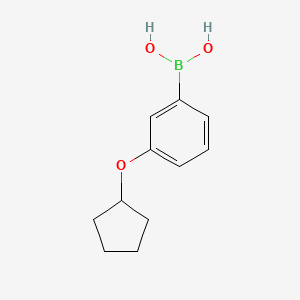
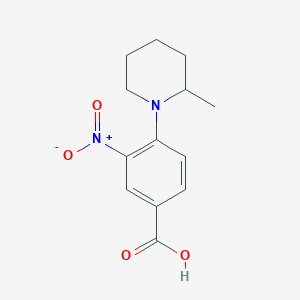
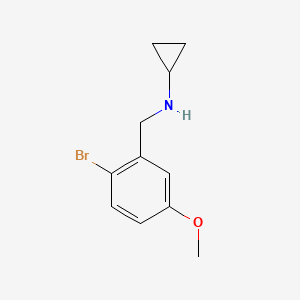
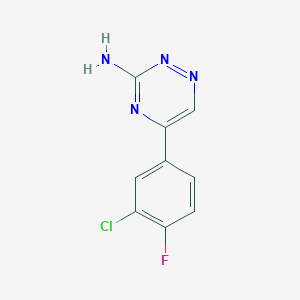
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
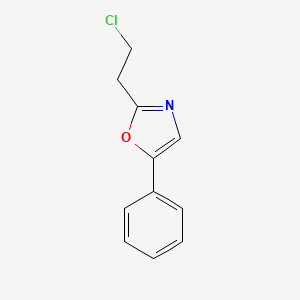
amine](/img/structure/B1454020.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)
